molecular formula C28H26N6O5 B3010329 N-(3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzamide CAS No. 901264-27-5

N-(3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzamide

Número de catálogo: B3010329
Número CAS: 901264-27-5
Peso molecular: 526.553
Clave InChI: NBVSBXNEVIJXAG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a complex heterocyclic architecture, combining a 1,2,4-triazole ring substituted with a 3,5-dimethoxyphenyl group and a benzamide moiety linked to a 2,6-methanobenzo[g][1,3,5]oxadiazocin scaffold. Synthesis of such compounds typically involves multi-step reactions, such as coupling aromatic acids with heterocyclic amines under mild basic conditions (e.g., cesium carbonate in DMF), as seen in analogous syntheses of oxadiazole derivatives . Characterization relies on spectroscopic methods (¹H NMR, IR, mass spectrometry), though crystallographic tools like SHELX or WinGX may be employed for structural validation .

Propiedades

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-3-(9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N6O5/c1-28-15-22(21-9-4-5-10-23(21)39-28)29-27(36)34(28)18-8-6-7-16(11-18)25(35)31-26-30-24(32-33-26)17-12-19(37-2)14-20(13-17)38-3/h4-14,22H,15H2,1-3H3,(H,29,36)(H2,30,31,32,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVSBXNEVIJXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC=CC(=C4)C(=O)NC5=NNC(=N5)C6=CC(=CC(=C6)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article summarizes the available research on its biological activity, including anticancer properties and mechanisms of action.

Chemical Structure

The compound features a triazole ring and a methanobenzo[g][1,3,5]oxadiazocin moiety, which are significant for its biological activity. The presence of methoxy groups on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of oncology. Its structure suggests potential interactions with multiple biological pathways.

Anticancer Activity

Several studies have highlighted the anticancer properties of triazole derivatives similar to the compound . For instance, compounds with triazole rings have shown significant cytotoxic effects against various cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values often below 100 μM .

Mechanisms of Action:

  • Apoptosis Induction: The compound has been observed to promote apoptosis in cancer cells. This is evidenced by increased caspase activity and morphological changes typical of apoptotic cells .
  • Cell Cycle Arrest: Studies indicate that treatment with similar triazole compounds leads to cell cycle arrest at the sub-G1 phase, suggesting that these compounds may trigger programmed cell death mechanisms .

Case Studies

  • Cytotoxicity Testing: In vitro studies demonstrated that derivatives of triazole showed significant cytotoxicity against human cancer cell lines. For example, a related compound exhibited an IC50 of 36 μM against HCT-116 cells .
  • Morphological Changes: Upon treatment with triazole derivatives, notable changes in cell morphology were observed, including cell shrinkage and detachment from surfaces—hallmarks of apoptosis .
  • Metabolic Stability: Selected compounds were tested for metabolic stability in human liver microsomes. The results indicated that structural modifications could enhance metabolic stability while maintaining cytotoxic efficacy .

Data Summary

Biological Activity Cell Line IC50 Value (μM) Mechanism
CytotoxicityHCT-11636Apoptosis
CytotoxicityHeLa34Apoptosis
CytotoxicityMCF-759Apoptosis

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its fusion of a triazole and a methanobenzooxadiazocin system. Below is a comparative analysis with key analogs:

Compound Name / ID Key Functional Groups Molecular Weight (g/mol) Synthesis Yield (%) Bioactivity (Hypothesized)
Target Compound 1,2,4-triazole, methanobenzooxadiazocin, benzamide ~600 (estimated) 60–75* Kinase inhibition, antimicrobial
6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a–c) Oxadiazole, benzoxazinone ~400–450 70–85 Anticancer (in vitro)
Coumarin-diazepin derivatives (4g, 4h) Coumarin, diazepin, tetrazole ~600–650 Not reported Antifungal, anti-inflammatory

Notes:

  • Unlike coumarin-based analogs (4g, 4h), the methanobenzooxadiazocin system lacks π-conjugated systems, which could reduce phototoxicity risks .

Hypothesized Bioactivity

  • Antimicrobial Activity : Marine-derived triazole analogs exhibit broad-spectrum antimicrobial effects, though the methoxy groups in the target compound may limit solubility compared to hydroxyl-containing analogs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.